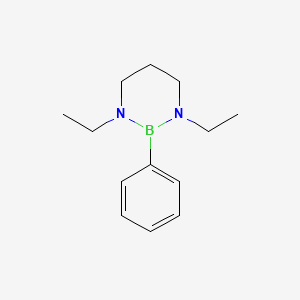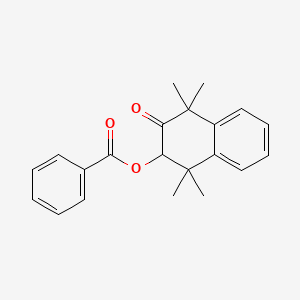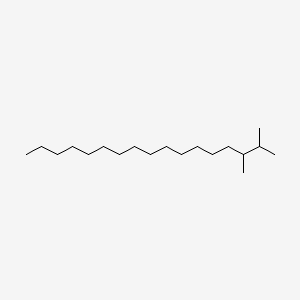
Heptadecane, 2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecane, 2,3-dimethyl- is a branched hydrocarbon with the molecular formula C₁₉H₄₀. It is a type of alkane, which means it consists solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its relatively high molecular weight and its presence in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecane, 2,3-dimethyl- can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a heptadecane precursor with appropriate alkyl halides under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, heptadecane, 2,3-dimethyl- is often produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, such as zeolites, at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Heptadecane, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide, typically used under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat as catalysts.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Heptadecane, 2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Medicine: Its anti-inflammatory properties are being explored for therapeutic applications.
Industry: It is used as a solvent and in the formulation of lubricants and other industrial products.
Mechanism of Action
The mechanism by which heptadecane, 2,3-dimethyl- exerts its effects involves the modulation of specific molecular pathways. For instance, its anti-inflammatory action is mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This pathway is crucial in regulating the immune response and inflammation. By inhibiting this pathway, heptadecane, 2,3-dimethyl- reduces the expression of pro-inflammatory genes and the production of reactive species .
Comparison with Similar Compounds
- Heptadecane, 3-methyl-
- Hexadecane, 2-ethyl-
Comparison: Heptadecane, 2,3-dimethyl- is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to heptadecane, 3-methyl-, it has a higher degree of branching, which can affect its boiling point and reactivity. Similarly, hexadecane, 2-ethyl- has a different carbon chain length and branching, leading to variations in its properties and applications .
Properties
Molecular Formula |
C19H40 |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2,3-dimethylheptadecane |
InChI |
InChI=1S/C19H40/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19(4)18(2)3/h18-19H,5-17H2,1-4H3 |
InChI Key |
LNMKTLJTVALPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


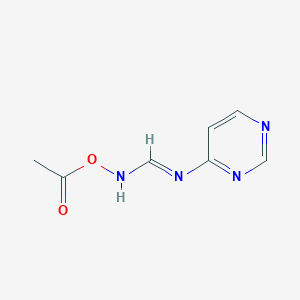
![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)
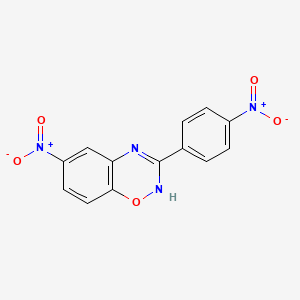
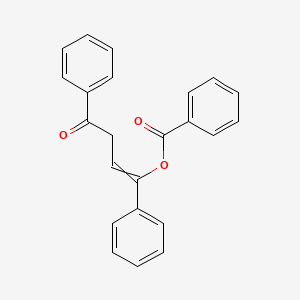
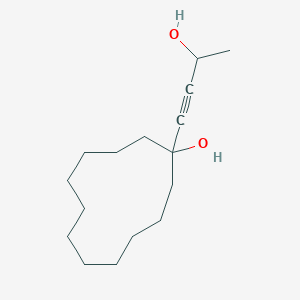

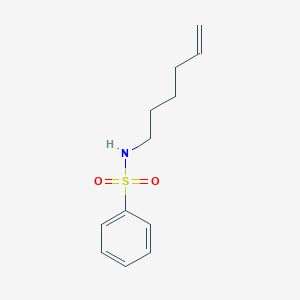
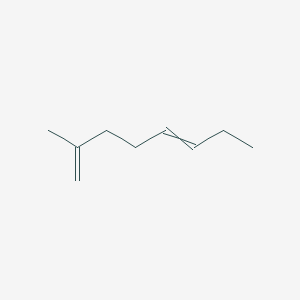
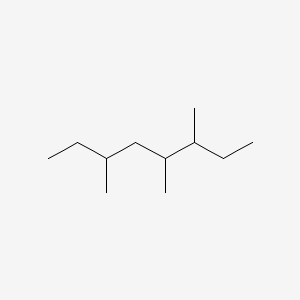
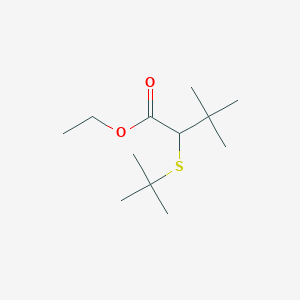
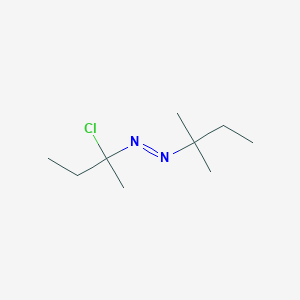
![Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate](/img/structure/B14558811.png)
